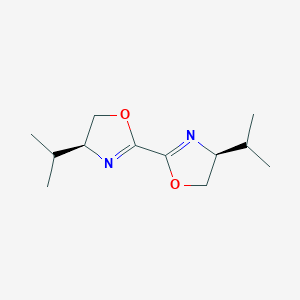

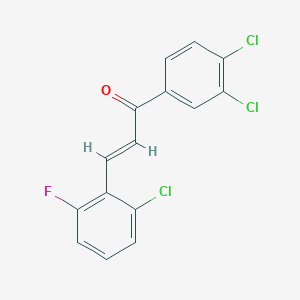

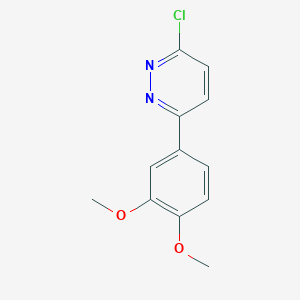

![molecular formula C10H8N4 B3097847 1H-Imidazo[4,5-c]quinolin-4-amine CAS No. 132207-04-6](/img/structure/B3097847.png)

1H-Imidazo[4,5-c]quinolin-4-amine

Übersicht

Beschreibung

1H-Imidazo[4,5-c]quinolin-4-amine is a compound that has been reported as an A3 adenosine receptor (A3AR) positive allosteric modulator . It has been used in the development of drugs that are potentially event- and site-specific in action . The imidazo[4,5-c]quinoline scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .

Synthesis Analysis

New analogues of 1H-Imidazo[4,5-c]quinolin-4-amine have been synthesized to distinguish 2-cyclopropyl antagonist 17 from PAMs (derivatives with large 2-alkyl/cycloalkyl/bicycloalkyl groups) . An improved synthetic method for the preparation of BBIQ has been revealed .Molecular Structure Analysis

According to a model, the nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 1H-Imidazo[4,5-c]quinolin-4-amine .Wissenschaftliche Forschungsanwendungen

Antiviral Use

1H-Imidazo[4,5-c]quinolin-4-amines have been found to function as antiviral agents . They are used in pharmacological methods and are also included in pharmaceutical compositions .

Immune Stimulation

The compound has been used in the reactivation of the innate immune system by toll-like receptor (TLR) agonists for anticancer immunotherapy . It has been found that covalent attachment of small-molecule imidazoquinoline (IMDQ) TLR7/8 agonists to pH-degradable polymeric nanogels drastically reduces systemic inflammation but retains activity to tumoral tissues and their draining lymph nodes .

Synthetic Intermediates

These compounds are potential synthetic intermediates in the preparation of known antiviral agents . They can be used in the synthesis of other compounds with similar antiviral properties.

Cytokine Induction

The in vivo antiviral activity of these molecules can be attributed to their ability to induce the production of cytokines, especially interferon (IFN), in certain models . They also induce in vitro production of IFN in human peripheral blood mononuclear cells (hPBMCs) .

Nanogel Conjugation

The compound has been used in the synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs . The intact nanogels trigger sufficient TLR7/8 receptor stimulation, while their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .

Control Over Immune Activity

The immunologically silent behavior of the degraded nanogels guarantees both spatial and temporal control over immune activity . This holds promise for improved clinical applications, such as reducing nanoparticle accumulation in the body and providing nonactive, polymer-bound IMDQ species .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBUPOAKJGJGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-c]quinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

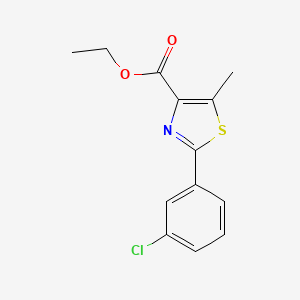

![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)